molecular formula C20H24ClN3O2 B4709131 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-(2-pyridinyl)piperazine

1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-(2-pyridinyl)piperazine

Cat. No. B4709131
M. Wt: 373.9 g/mol
InChI Key: UMXYXTUTDKOJIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-(2-pyridinyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a critical enzyme that plays a crucial role in the development and functioning of B-cells, which are a type of white blood cells. The inhibition of BTK has been shown to have therapeutic potential in the treatment of various diseases, including cancer and autoimmune disorders.

Mechanism of Action

The mechanism of action of TAK-659 involves the inhibition of BTK, which is a critical enzyme in the development and functioning of B-cells. BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for B-cell activation, proliferation, and survival. Inhibition of BTK leads to the suppression of B-cell proliferation and survival, which has therapeutic potential in various diseases, including cancer and autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 have been extensively studied in preclinical studies. Inhibition of BTK by TAK-659 leads to the suppression of B-cell proliferation and survival, which has therapeutic potential in various diseases, including cancer and autoimmune disorders. In addition, TAK-659 has been shown to enhance the activity of other cancer drugs, such as venetoclax, in the treatment of hematologic malignancies.

Advantages and Limitations for Lab Experiments

The advantages of using TAK-659 in lab experiments include its potent inhibition of BTK, which has therapeutic potential in various diseases, and its availability for research purposes. However, there are limitations to using TAK-659 in lab experiments, including its potential toxicity and off-target effects. Researchers should be cautious when using TAK-659 in lab experiments and ensure that appropriate safety measures are in place.

Future Directions

There are several future directions for the study of 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-(2-pyridinyl)piperazine. One direction is the further optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the study of TAK-659 in combination with other cancer drugs to enhance their therapeutic potential. In addition, the study of TAK-659 in other diseases, such as multiple sclerosis and Sjogren's syndrome, could provide insight into its therapeutic potential in autoimmune disorders. Finally, the development of more potent and selective BTK inhibitors could lead to the development of more effective treatments for various diseases.

Scientific Research Applications

1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-(2-pyridinyl)piperazine has been extensively studied for its therapeutic potential in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has been shown to inhibit BTK activity and suppress B-cell proliferation and survival. This compound has also been shown to enhance the activity of other cancer drugs, such as venetoclax, in the treatment of hematologic malignancies. In addition, TAK-659 has been studied for its therapeutic potential in autoimmune disorders, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-3-17(26-18-14-15(2)7-8-16(18)21)20(25)24-12-10-23(11-13-24)19-6-4-5-9-22-19/h4-9,14,17H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXYXTUTDKOJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C2=CC=CC=N2)OC3=C(C=CC(=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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